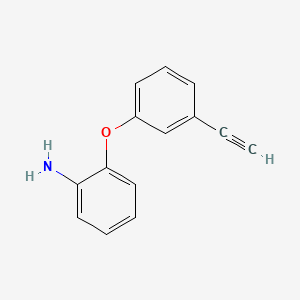
2-(3-Ethynylphenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethynylphenoxy)aniline is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a phenol ring, further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethynylphenoxy)aniline typically involves the following steps:
Bromination: The starting material, 3-ethynylphenol, undergoes bromination to introduce a bromo group at the ortho position.
Nucleophilic Substitution: The bromo group is then substituted with an aniline group through nucleophilic substitution reactions.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
化学反応の分析
Types of Reactions: 2-(3-Ethynylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Reagents like bromine (Br₂) and sodium nitrite (NaNO₂) are often used.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various halogenated or nitro-substituted derivatives.
科学的研究の応用
2-(3-Ethynylphenoxy)aniline has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 2-(3-Ethynylphenoxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism depends on the specific application and the molecular environment.
類似化合物との比較
2-(3-Ethynylphenoxy)aniline is unique due to its specific structural features. Similar compounds include:
2-(3-Ethynylphenoxy)acetic acid: This compound differs by having an acetic acid group instead of an aniline group.
3-Ethynylphenol: This compound lacks the aniline group, making it less reactive in certain biological applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C14H11NO |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-(3-ethynylphenoxy)aniline |
InChI |
InChI=1S/C14H11NO/c1-2-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15/h1,3-10H,15H2 |
InChIキー |
XAAKTSPCSCJSOO-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)OC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















